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For decades, Tris-acetate-EDTA (TAE) buffer has been a laboratory staple for the separation of

nucleic acids via agarose gel electrophoresis. Its utility in resolving large DNA fragments and

compatibility with downstream enzymatic applications have cemented its place in countless

protocols. However, the demands of modern molecular biology—for speed, higher resolution,

and cost-effectiveness—have spurred the adoption and development of several alternative

buffer systems. This guide provides a detailed comparison of TAE buffer with its primary

alternatives: Tris-borate-EDTA (TBE), Sodium Borate (SB), and Lithium Borate (LB) buffers,

supported by experimental data and protocols to aid researchers in selecting the optimal buffer

for their specific analytical needs.

At a Glance: Performance Comparison of
Electrophoresis Buffers
The choice of electrophoresis buffer significantly impacts the resolution of DNA fragments, the

speed of the electrophoretic run, and the integrity of the sample for subsequent applications.

The following table summarizes the key performance characteristics of TAE and its common

alternatives.
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Feature
TAE (Tris-
acetate-EDTA)

TBE (Tris-
borate-EDTA)

Sodium Borate
(SB)

Lithium Borate
(LB)

Optimal

Resolution

Large DNA

fragments (>1.5

kb)[1]

Small DNA

fragments (<1.5

kb)[1]

Good for

fragments from

100 bp to 5

kbp[2]

High resolution

for small

fragments (<100

bp) and

fragments above

4kb[3]

Run Time

Slower; prone to

exhaustion on

long runs[4]

Slower than

borate buffers,

but better for

long runs than

TAE[4]

Fast; can be run

at high voltage

(up to 35 V/cm)

[2][5]

Very fast; can be

run at very high

voltage (up to 50

V/cm)[3]

Buffering

Capacity

Low; can

become

exhausted during

extended

electrophoresis

High; suitable for

long runs[1][4]

Sufficient for

rapid runs

Sufficient for

rapid runs

Heat Generation

High, especially

at higher

voltages[4][6]

Lower than TAE,

but higher than

borate buffers[4]

[6]

Low; allows for

high voltage and

fast runs[5][6]

Very low; allows

for the highest

voltage and

fastest runs[3][7]

DNA Recovery &

Downstream

Applications

Good; acetate is

not a significant

enzyme

inhibitor[4]

Poor; borate is

an inhibitor of

many enzymes

(e.g., ligases)[4]

[5]

Requires DNA

purification if

used for

enzymatic

applications[5]

Requires DNA

purification if

used for

enzymatic

applications

Cost Lower Higher than TAE

Generally

inexpensive

reagents[5]

More expensive

than SB[3]

Understanding the Alternatives: A Deeper Dive
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TBE Buffer: The High-Resolution Workhorse for Small
Fragments
TBE buffer, composed of Tris base, boric acid, and EDTA, is favored for applications requiring

high resolution of small DNA fragments, typically those smaller than 2 kb.[1][8] Its higher

buffering capacity compared to TAE makes it more suitable for longer electrophoresis runs, as

it is less prone to overheating and pH changes.[1][4] However, a significant drawback of TBE is

the presence of borate, which is a known inhibitor of many enzymes.[4][5] This can interfere

with downstream applications such as ligation, making DNA purification from the gel matrix a

necessary step.

Sodium Borate (SB) and Lithium Borate (LB) Buffers:
The Need for Speed
A significant advancement in DNA electrophoresis has been the introduction of low-conductivity

buffers, namely Sodium Borate (SB) and Lithium Borate (LB).[3][7] The lower ionic strength of

these buffers results in less heat generation during electrophoresis, even at high voltages.[5][6]

This key advantage allows for dramatically reduced run times. For instance, a gel run in SB

buffer can be completed in as little as 15-20 minutes at high voltage, compared to an hour or

more with traditional buffers.[2]

Sodium Borate (SB) buffer is a cost-effective alternative that provides excellent resolution for

a broad range of DNA fragments and significantly faster run times.[5][6]

Lithium Borate (LB) buffer offers even lower conductivity than SB, permitting the use of even

higher voltages for the fastest possible separations and producing very sharp bands.[3][7] It

is particularly advantageous for resolving very small DNA fragments and fragments larger

than 4kb.[3] The main disadvantage of LB buffer is its higher cost compared to SB.

Experimental Protocols
The following are detailed protocols for the preparation and use of each of the discussed

electrophoresis buffers.

Buffer Preparation (20x Stock Solutions)
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Buffer
Components for 1 Liter of
20x Stock

Preparation Steps

TAE

484 g Tris base114.2 mL

glacial acetic acid200 mL 0.5

M EDTA (pH 8.0)

1. Dissolve Tris base in ~700

mL of deionized water.2.

Carefully add the glacial acetic

acid and EDTA solution.3.

Adjust the final volume to 1 L

with deionized water.4. Store

at room temperature.

TBE

216 g Tris base110 g boric

acid80 mL 0.5 M EDTA (pH

8.0)

1. Dissolve Tris base and boric

acid in ~800 mL of deionized

water.2. Add the EDTA

solution.3. Adjust the final

volume to 1 L with deionized

water.4. Store at room

temperature. A precipitate may

form over time; warm to

redissolve.

Sodium Borate (SB)
38.17 g Sodium Borate

decahydrate33 g Boric Acid

1. Dissolve sodium borate and

boric acid in ~900 mL of

deionized water.2. Adjust the

final volume to 1 L with

deionized water.3. Store at

room temperature.[9]

Lithium Borate (LB)
8.392 g lithium hydroxide

monohydrate36 g boric acid

1. Dissolve lithium hydroxide

and boric acid in ~950 mL of

deionized water.2. Adjust the

final volume to 1 L with

deionized water. The pH

should be approximately 8.2.

[10] 3. Store at room

temperature.
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Standard Protocol for Comparative Agarose Gel
Electrophoresis

Gel Preparation:

Prepare a 1% (w/v) agarose gel by dissolving 1 g of agarose in 100 mL of 1x working

solution of the desired buffer (TAE, TBE, SB, or LB).

Heat the mixture in a microwave until the agarose is completely dissolved.

Allow the solution to cool to approximately 50-60°C.

Add an appropriate DNA stain (e.g., ethidium bromide to a final concentration of 0.5

µg/mL) and mix gently.

Pour the agarose solution into a gel casting tray with a comb and allow it to solidify at

room temperature for at least 30 minutes.

Sample Preparation and Loading:

Mix 5 µL of a DNA ladder and your DNA samples with 1 µL of 6x loading dye.

Carefully load the prepared samples into the wells of the solidified gel.

Electrophoresis:

Place the gel in an electrophoresis chamber and fill it with 1x running buffer of the same

type used to prepare the gel, ensuring the gel is fully submerged.

Connect the power supply and run the gel under the following conditions:

TAE and TBE: 100-120 V for 60-90 minutes.

Sodium Borate (SB): 200-300 V for 15-25 minutes.[2]

Lithium Borate (LB): 300-350 V for 10-20 minutes.

Visualization:
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After the electrophoresis is complete, visualize the DNA bands using a UV transilluminator.

Document the results by photography.

Visualizing the Workflow and Buffer Selection Logic
To further clarify the experimental process and the decision-making for buffer selection, the

following diagrams are provided.

Preparation

Electrophoresis
Buffer

Preparation
Gel Casting

(1% Agarose)
1x Buffer

Gel Loading

Sample Preparation
(DNA + Loading Dye)

Electrophoresis Run Visualization
(UV Transilluminator)

Click to download full resolution via product page

A streamlined workflow for DNA agarose gel electrophoresis.
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Start: What is the primary goal?

DNA Fragment Size?

Downstream Enzymatic
Application?

< 1.5 kb

Use TAE Buffer

> 1.5 kb

Is Speed a Priority?

Yes

Use TBE Buffer

No

Use SB or LB Buffer

Yes

Use TBE, SB, or LB
followed by DNA purification

No

Click to download full resolution via product page

A decision tree for selecting the appropriate electrophoresis buffer.

Conclusion
While TAE buffer remains a viable option for many standard DNA analysis applications,

particularly when working with large DNA fragments and requiring compatibility with

downstream enzymatic reactions, its limitations in terms of run time and resolution for smaller

fragments are notable. TBE offers superior resolution for smaller DNA fragments but at the cost

of potential enzyme inhibition. For researchers prioritizing speed and high throughput, sodium

and lithium borate buffers present compelling advantages, enabling rapid and high-resolution
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separations. By understanding the distinct properties of each buffer system and following

standardized protocols, researchers can optimize their DNA electrophoresis results for their

specific scientific objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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